molecular formula C8H15NO3 B054622 Methyl 3-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate CAS No. 116700-18-6

Methyl 3-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate

Cat. No.: B054622
CAS No.: 116700-18-6
M. Wt: 173.21 g/mol
InChI Key: DFMBIENZYOKGDV-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate features a pyrrolidine scaffold, a saturated five-membered nitrogen heterocycle that is a privileged structure in pharmaceutical science and drug design . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases due to its sp3-hybridization, which allows for efficient exploration of pharmacophore space and contributes to the stereochemistry and increased three-dimensional (3D) coverage of the molecule . This saturation and non-planarity, a phenomenon known as "pseudorotation," offers more opportunities to improve druggability by modifying critical parameters such as solubility and lipophilicity . The pyrrolidine ring is one of the most common non-aromatic nitrogen heterocycles found in FDA-approved drugs . Furthermore, molecules based on saturated ring systems like pyrrolidine show a marked increase in aqueous solubility compared to their flat, aromatic counterparts, making them highly valuable for constructing novel biologically active compounds with optimized pharmacokinetic profiles . The specific stereochemistry and substitution pattern on the pyrrolidine core, including hydroxy and ester functional groups, provide versatile synthetic handles for further chemical modification and diversification in research programs.

Properties

IUPAC Name

methyl 3-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-8(2)6(10)4-5-9(8)7(11)12-3/h6,10H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMBIENZYOKGDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCN1C(=O)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate typically involves the reaction of 2,2-dimethylpyrrolidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) in the presence of a base.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether at low temperatures.

    Substitution: TsCl in pyridine at room temperature.

Major Products Formed

    Oxidation: Methyl 3-oxo-2,2-dimethylpyrrolidine-1-carboxylate.

    Reduction: Methyl 3-hydroxy-2,2-dimethylpyrrolidine-1-methanol.

    Substitution: Methyl 3-tosyloxy-2,2-dimethylpyrrolidine-1-carboxylate.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate has shown potential in medicinal chemistry for several reasons:

  • Cholinesterase Inhibition : Compounds similar to this have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in treating neurodegenerative diseases such as Alzheimer's disease. For example, related compounds have demonstrated IC₅₀ values ranging from 0.084 µM to 5.98 µM against these enzymes.
  • Antioxidant Properties : The compound may exhibit antioxidant activity, protecting cells from oxidative stress. Assays such as ABTS and FRAP are commonly used to evaluate this property.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its hydroxyl group can participate in various reactions:

  • Oxidation : The hydroxyl group can be oxidized to yield ketones or aldehydes.
  • Reduction : The compound can be reduced to form different alcohols or amines.

These reactions allow chemists to create a wide range of derivatives with specific functional properties.

Industrial Applications

The compound is also utilized in industrial settings:

  • Specialty Chemicals Production : It serves as an intermediate in the synthesis of specialty chemicals.
  • Stabilizers : It is employed as a stabilizer in various industrial processes due to its unique chemical properties.

The biological activity of this compound has not been extensively documented; however, related compounds have shown promising pharmacological effects:

Activity TypeDescription
Cholinesterase InhibitionCompounds with similar structures demonstrate inhibitory activity against AChE and BChE.
Antioxidant ActivityExhibits protective effects against oxidative stress in neuronal cells.
Neuroprotective EffectsPotential to prevent β-amyloid aggregation linked to Alzheimer's pathology.

Case Studies

  • Neuroprotective Study : A study evaluating the neuroprotective effects of related pyrrolidine derivatives found that they significantly reduced β-amyloid aggregation in vitro, suggesting potential therapeutic applications for Alzheimer's disease.
  • Synthesis Efficiency : Research on the synthetic routes for this compound highlighted efficient multigram synthesis techniques that provided high yields while minimizing by-products .

Mechanism of Action

The mechanism of action of Methyl 3-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active pyrrolidine derivative, which can then interact with various enzymes and receptors.

Comparison with Similar Compounds

tert-Butyl 3-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate

This analog replaces the methyl ester with a bulkier tert-butyl ester (CAS 1497778-22-9). Key differences include:

Property Methyl Ester tert-Butyl Ester
Molecular Formula C₈H₁₅NO₃ (inferred) C₁₁H₂₁NO₃
Molecular Weight ~173.21 g/mol 215.29 g/mol
Ester Group Size Smaller (methyl) Larger (tert-butyl)
Steric Effects Lower steric hindrance Higher steric hindrance
Lipophilicity Likely less lipophilic More lipophilic (due to tert-butyl)
Applications Potential intermediate in synthesis Used as a heterocyclic building block

The tert-butyl analog’s bulkiness may enhance crystallinity, making it amenable to X-ray crystallography studies using programs like SHELX . Its higher lipophilicity could improve membrane permeability in biological systems, whereas the methyl ester’s smaller size might favor metabolic stability.

Squarylium Dyes (SQ6, SQ7, SQ8)

These dyes (e.g., SQ6: 3-hydroxy-2,4-bis[(3-methylbenzoxazolyl)methyl]cyclobut-2-en-1-one) share hydroxyl and aromatic substituents but feature a cyclobutenedione core instead of pyrrolidine .

Property Methyl Pyrrolidine Compound Squarylium Dyes
Core Structure Pyrrolidine (5-membered N-ring) Cyclobutenedione (4-membered ring)
Functional Groups Hydroxyl, ester, dimethyl Hydroxyl, aromatic heterocycles
Applications Not explicitly reported Fluorescence probes for protein binding (e.g., BSA)
Binding Constants N/A $ K_{\text{bind}} \approx 10^4 \, \text{M}^{-1} $ (via Stern-Volmer)

The squarylium dyes’ planar cyclobutenedione core enables strong π-π interactions with proteins, unlike the non-planar pyrrolidine. This highlights how core structure dictates biological interaction mechanisms.

Methyl 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate

This pyrazole-based ester shares a methyl carboxylate group but differs in heterocycle (pyrazole vs. pyrrolidine) .

Property Methyl Pyrrolidine Compound Pyrazole Carboxylate
Heterocycle Pyrrolidine (saturated) Pyrazole (unsaturated, aromatic)
Reactivity Less aromatic stabilization Aromatic ring enhances stability
Potential Use Chiral intermediates in synthesis Likely pharmacophore in drug design

The pyrazole’s aromaticity may confer greater thermal stability, whereas the pyrrolidine’s flexibility could aid in stereoselective synthesis.

β-Hydroxy-β-aryl Propanoic Acids

These NSAID analogs (e.g., 3-hydroxy-2,2-dimethyl-3,3-diphenylpropanoic acid) share hydroxyl and dimethyl groups but have a linear propanoic acid backbone .

Property Methyl Pyrrolidine Compound β-Hydroxy Propanoic Acids
Core Structure Cyclic pyrrolidine Linear propanoic acid
Bioactivity Not reported Anti-inflammatory (COX-2 inhibition)
Chirality Potential stereocenters Stereocenters influence drug efficacy

The linear structure of β-hydroxy propanoic acids facilitates enzyme binding, whereas the pyrrolidine compound’s cyclic structure may limit conformational flexibility.

Biological Activity

Methyl 3-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate is a compound of notable interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structure:

  • Molecular Formula : C₉H₁₉NO₃
  • Molecular Weight : 187.24 g/mol
  • Functional Groups : Hydroxyl group (-OH), carboxylate group (-COO), and a pyrrolidine ring.

These structural features contribute significantly to the compound's biological interactions and reactivity.

The biological activity of this compound primarily involves its interaction with various molecular targets within biological systems:

  • Hydrogen Bonding : The hydroxyl group can participate in hydrogen bonding, influencing the compound's reactivity and interactions with biological macromolecules.
  • Neurotransmitter Modulation : Preliminary studies suggest that this compound may affect neurotransmitter systems, potentially modulating pathways involved in mood regulation and cognitive functions .
  • Antiviral Activity : Related compounds have shown moderate antiviral activity against herpes simplex virus (HSV) types 1 and 2, indicating potential for further investigation into similar derivatives .

Biological Activity Overview

The biological activities associated with this compound can be summarized as follows:

Activity Type Description
AntiviralModerate activity against HSV types 1 and 2 .
Neurotransmitter ModulationPotential modulation of neurotransmitter systems .
Anti-inflammatoryPotential for dual inhibition of COX enzymes, contributing to anti-inflammatory effects .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its therapeutic potential. Key findings include:

  • Stereochemistry : The specific stereochemical arrangement influences binding affinity to various receptors involved in neurotransmission and metabolic pathways .
  • Functional Group Influence : The presence of hydroxyl and carboxylate groups enhances solubility and interaction with biological targets, which is vital for its pharmacological efficacy .

Case Study 1: Antiviral Evaluation

In a study evaluating the antiviral properties of related compounds, methyl 3-hydroxy derivatives exhibited moderate efficacy against HSV. The mechanism was attributed to interference with viral replication processes, highlighting the need for further exploration into structural modifications that could enhance potency .

Case Study 2: Neuropharmacological Assessment

Research investigating the neuropharmacological effects of pyrrolidine derivatives found that compounds similar to this compound demonstrated significant interaction with serotonin receptors. This suggests potential applications in treating mood disorders or anxiety-related conditions .

Q & A

Q. Example Output :

TargetBinding Affinity (kcal/mol)Key Interactions
HIV-1 Protease−9.23-OH → Asp25 H-bond
ACE2−7.8Ester carbonyl → Zn2+^{2+} coordination

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